

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Ponericin-W1

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| Compound of Interest | | | | | |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name: | Ponericin-W-like 322 | | | | |
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Introduction

Ponericin-W1 is a member of the ponericin family of antimicrobial peptides (AMPs), originally isolated from the venom of the ant Pachycondyla goeldii. Like many AMPs, Ponericin-W1 exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death. The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of Ponericin-W1 using the broth microdilution method, along with representative data.

Data Presentation: MIC of Ponericin-W1

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Ponericin-W1 against various microbial strains.



| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MIC (μM) |
|---------------------------|------------|---------------|-------------|-------------|
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 4 - 8 | 1.5 - 3.0 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 2 - 4 | 0.75 - 1.5 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 - 32 | 6.0 - 12.0 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 32 - 64 | 12.0 - 24.0 |
| Candida albicans | ATCC 90028 | Fungus | 8 - 16 | 3.0 - 6.0 |

Note: MIC values can vary depending on the specific experimental conditions, including the growth medium and inoculum density.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

- 1. Materials and Reagents
- Ponericin-W1 (lyophilized powder)
- Sterile deionized water or 0.01% acetic acid for peptide reconstitution
- 96-well, flat-bottom microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria
- RPMI-1640 medium for fungi
- Bacterial and fungal strains (e.g., from ATCC)
- Spectrophotometer



- Sterile pipette tips and tubes
- Incubator
- 2. Preparation of Reagents
- Ponericin-W1 Stock Solution: Dissolve lyophilized Ponericin-W1 in sterile deionized water or 0.01% acetic acid to create a stock solution of 1280 μg/mL. Vortex briefly to ensure complete dissolution.
- Microbial Inoculum:
 - From a fresh agar plate, select 3-5 colonies of the test microorganism.
 - Inoculate the colonies into a tube containing 5 mL of the appropriate broth (MHB for bacteria, RPMI-1640 for fungi).
 - Incubate at 37°C (for bacteria) or 30°C (for fungi) with shaking until the culture reaches the logarithmic growth phase, evidenced by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
 - \circ Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
- 3. Assay Procedure
- Serial Dilution:
 - 1. Add 100 μ L of the appropriate sterile broth to all wells of a 96-well microtiter plate.
 - 2. Add 100 μ L of the Ponericin-W1 stock solution (1280 μ g/mL) to the first well of each row to be tested.
 - 3. Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 μ L from the tenth well. This will create a concentration gradient of Ponericin-W1 (e.g., 640 μ g/mL down to 1.25 μ g/mL).



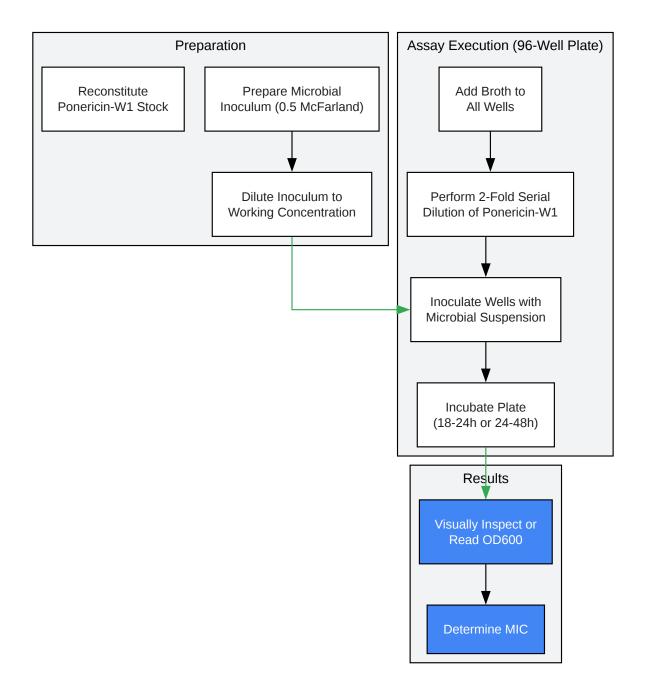




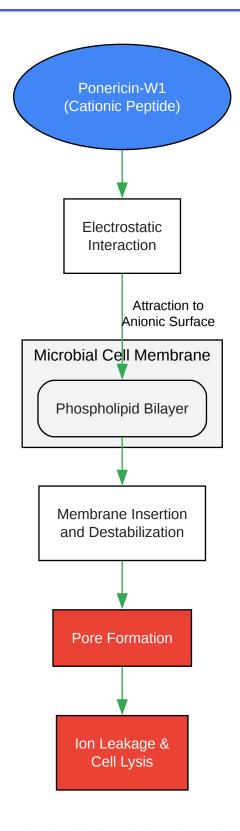
- 4. The eleventh well should contain only broth and the microbial inoculum (growth control), and the twelfth well should contain only sterile broth (sterility control).
- Inoculation: Add 10 μ L of the prepared microbial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to each well from 1 to 11. Do not add inoculum to the sterility control well (well 12).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
- Reading the Results: The MIC is determined as the lowest concentration of Ponericin-W1 at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations









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